Cas no 2172229-93-3 (3-(5-amino-6-methylpiperidin-3-yl)benzoic acid)

3-(5-amino-6-methylpiperidin-3-yl)benzoic acid is a synthetic organic compound with diverse applications in medicinal chemistry. It features a unique 5-amino-6-methylpiperidin-3-yl group attached to a benzoic acid backbone, which enhances its bioactivity and specificity. This compound exhibits excellent solubility in organic solvents, facilitating its use in various research and development processes. Its structural features contribute to its potential use as a building block in the synthesis of novel pharmaceuticals.
3-(5-amino-6-methylpiperidin-3-yl)benzoic acid structure
2172229-93-3 structure
商品名:3-(5-amino-6-methylpiperidin-3-yl)benzoic acid
CAS番号:2172229-93-3
MF:C13H18N2O2
メガワット:234.294223308563
CID:6615441
PubChem ID:165589021

3-(5-amino-6-methylpiperidin-3-yl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 3-(5-amino-6-methylpiperidin-3-yl)benzoic acid
    • EN300-1616037
    • 2172229-93-3
    • インチ: 1S/C13H18N2O2/c1-8-12(14)6-11(7-15-8)9-3-2-4-10(5-9)13(16)17/h2-5,8,11-12,15H,6-7,14H2,1H3,(H,16,17)
    • InChIKey: TZIDKARJVOMUKH-UHFFFAOYSA-N
    • ほほえんだ: OC(C1=CC=CC(=C1)C1CNC(C)C(C1)N)=O

計算された属性

  • せいみつぶんしりょう: 234.136827821g/mol
  • どういたいしつりょう: 234.136827821g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 283
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.5
  • トポロジー分子極性表面積: 75.4Ų

3-(5-amino-6-methylpiperidin-3-yl)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1616037-0.1g
3-(5-amino-6-methylpiperidin-3-yl)benzoic acid
2172229-93-3
0.1g
$1332.0 2023-06-04
Enamine
EN300-1616037-0.5g
3-(5-amino-6-methylpiperidin-3-yl)benzoic acid
2172229-93-3
0.5g
$1453.0 2023-06-04
Enamine
EN300-1616037-0.25g
3-(5-amino-6-methylpiperidin-3-yl)benzoic acid
2172229-93-3
0.25g
$1393.0 2023-06-04
Enamine
EN300-1616037-10.0g
3-(5-amino-6-methylpiperidin-3-yl)benzoic acid
2172229-93-3
10g
$6512.0 2023-06-04
Enamine
EN300-1616037-100mg
3-(5-amino-6-methylpiperidin-3-yl)benzoic acid
2172229-93-3
100mg
$1332.0 2023-09-23
Enamine
EN300-1616037-10000mg
3-(5-amino-6-methylpiperidin-3-yl)benzoic acid
2172229-93-3
10000mg
$6512.0 2023-09-23
Enamine
EN300-1616037-5000mg
3-(5-amino-6-methylpiperidin-3-yl)benzoic acid
2172229-93-3
5000mg
$4391.0 2023-09-23
Enamine
EN300-1616037-5.0g
3-(5-amino-6-methylpiperidin-3-yl)benzoic acid
2172229-93-3
5g
$4391.0 2023-06-04
Enamine
EN300-1616037-2.5g
3-(5-amino-6-methylpiperidin-3-yl)benzoic acid
2172229-93-3
2.5g
$2969.0 2023-06-04
Enamine
EN300-1616037-250mg
3-(5-amino-6-methylpiperidin-3-yl)benzoic acid
2172229-93-3
250mg
$1393.0 2023-09-23

3-(5-amino-6-methylpiperidin-3-yl)benzoic acid 関連文献

3-(5-amino-6-methylpiperidin-3-yl)benzoic acidに関する追加情報

Introduction to 3-(5-amino-6-methylpiperidin-3-yl)benzoic acid (CAS No. 2172229-93-3) and Its Emerging Applications in Chemical Biology

3-(5-amino-6-methylpiperidin-3-yl)benzoic acid, identified by the chemical identifier CAS No. 2172229-93-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural motif—a benzoic acid derivative linked to a piperidine ring—holds promise for diverse applications, particularly in the development of novel therapeutic agents and biochemical probes. The presence of both amino and methyl substituents on the piperidine ring introduces a rich functional landscape, enabling diverse chemical modifications and interactions with biological targets.

The< strong>piperidine core is a well-documented pharmacophore in medicinal chemistry, frequently incorporated into drug candidates due to its ability to enhance solubility, metabolic stability, and binding affinity to biological macromolecules. In particular, the< strong>5-amino group on the piperidine ring provides a versatile handle for further derivatization, allowing for the introduction of additional functional moieties such as carboxylic acids, alcohols, or heterocycles. This flexibility makes 3-(5-amino-6-methylpiperidin-3-yl)benzoic acid a valuable scaffold for designing molecules with tailored biological activities.

Benzoic acid derivatives, including this compound, have long been studied for their potential pharmacological properties. The benzoic acid moiety is known to exhibit various biological effects, ranging from anti-inflammatory and analgesic activities to antimicrobial and antioxidant properties. When combined with the< strong>piperidine scaffold, the resulting compound may exhibit enhanced bioavailability and improved target engagement, making it an attractive candidate for drug discovery efforts.

Recent advancements in chemical biology have highlighted the importance of structure-activity relationship (SAR) studies in optimizing lead compounds. The< strong>CAS No. 2172229-93-3 identifier corresponds to a molecule that has been subjected to rigorous computational and experimental screening to evaluate its interactions with biological targets. Such studies have revealed promising binding affinities with enzymes and receptors implicated in metabolic disorders, neurodegenerative diseases, and cancer.

The< strong>6-methyl substituent on the piperidine ring further contributes to the compound's structural complexity and may influence its pharmacokinetic profile. This methyl group can serve as a point of interaction with hydrophobic pockets in biological targets, potentially enhancing binding stability. Additionally, the presence of both amino and carboxylic acid functionalities allows for salt formation, which can improve solubility and formulation properties—a critical consideration in drug development.

In light of these attributes, 3-(5-amino-6-methylpiperidin-3-yl)benzoic acid has emerged as a key intermediate in synthetic chemistry programs aimed at developing novel therapeutic agents. Its unique structural features make it suitable for further derivatization into more complex molecules with enhanced pharmacological properties. Researchers have leveraged this compound to explore new mechanisms of action for existing diseases and to identify novel therapeutic opportunities.

The integration of computational methods such as molecular docking and quantum mechanical calculations has accelerated the process of identifying promising derivatives of CAS No. 2172229-93-3. These computational approaches allow researchers to predict binding modes and affinity profiles with high accuracy, thereby guiding experimental design and optimizing lead compounds more efficiently. Such interdisciplinary approaches are essential for translating laboratory discoveries into viable drug candidates.

Emerging research also highlights the potential of 3-(5-amino-6-methylpiperidin-3-yl)benzoic acid as a tool compound in biochemical assays. Its ability to interact with specific biological targets makes it useful for developing high-throughput screening (HTS) assays aimed at identifying modulators of these pathways. Such assays are critical for drug discovery pipelines, enabling rapid identification of compounds that can modulate disease-related pathways.

The< strong>piperidine-based scaffolds have been extensively studied for their role in central nervous system (CNS) drug discovery due to their ability to cross the blood-brain barrier efficiently. The combination of benzoic acid derivatives with piperidine moieties may enhance CNS penetration while maintaining favorable pharmacokinetic profiles. This makes CAS No. 2172229-93-3 an attractive candidate for developing treatments targeting neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.

The< strong>5-amino group on the piperidine ring also provides an opportunity for covalent labeling strategies used in proteomics and biochemical research. By incorporating reactive handles such as azides or aldehydes into this position, researchers can develop probes that specifically label target proteins or enzymes involved in disease pathways. These probes are invaluable tools for elucidating molecular mechanisms underlying various diseases.

In conclusion, 3-(5-amino-6-methylpiperidin-3-yl)benzoic acid (CAS No. 2172229-93-3) represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Its unique structural features—comprising a benzoic acid moiety linked to a substituted piperidine ring—make it an ideal candidate for further derivatization into novel therapeutic agents or biochemical probes. As research continues to uncover new applications for this compound, CAS No. 2172229-93-3 is poised to play a significant role in advancing our understanding of disease mechanisms and developing innovative treatments.

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